2-Methyl-1-tetradecene

Übersicht

Beschreibung

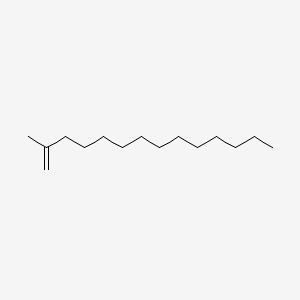

2-Methyl-1-tetradecene is a chemical compound with the molecular formula C15H30 . Its average mass is 210.399 Da and its monoisotopic mass is 210.234756 Da . It is also known by other names such as 1-Tetradecene, 2-methyl-, 2-Methyl-1-tetradecen, and 2-Methyltetradec-1-ene .

Molecular Structure Analysis

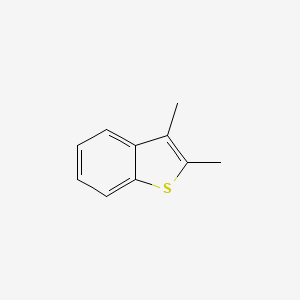

The molecular structure of this compound can be represented as a chain of carbon atoms with a methyl group attached to the second carbon atom . The structure can be viewed in 3D using specific software .Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.3987 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

- A kinetic and mechanistic study was conducted on the double bond and skeletal isomerization of 1-tetradecene on SAPO-11, revealing insights into the behavior of methyl groups in relation to carbon-carbon double bonds during the isomerization process, highlighting the complex nature of such chemical reactions (Gee & Prampin, 2009).

Catalytic Processes :

- Research showed the positive synergistic effect of cyclodextrins mixtures in the rhodium-catalysed hydroformylation of higher olefins, like 1-tetradecene, illustrating the potential for optimizing industrial chemical processes (Ferreira et al., 2012).

- A one-pot three-step reaction using a Rh/Ru dual-catalyst system successfully converted internal alkenes to n-alcohols, offering a versatile method for chemical synthesis (Yuki et al., 2013).

Applications in Material Science and Polymers

Lubricants and Polymers :

- Oligomerization of 1-tetradecene was studied to produce lubricant base oil, demonstrating the chemical's potential in creating high-performance lubricating materials (Li Yi-cha, 2015).

- Synthesis of complex macromolecular architectures based on poly(α-olefins) was explored using a hafnium metallocene catalyst combined with Atom Transfer Radical Polymerization (ATRP), showcasing the versatility of 1-tetradecene in polymer chemistry (Kotzabasakis et al., 2011).

Applications in Organic Chemistry

Organic Synthesis and Analysis :

- The synthesis of ethylene-bis(tetrahydroindenyl) ligand containing a functionalized four-carbon tether was achieved, opening new pathways for heterogenization of homogeneous ligands (Panarello & Khinast, 2003).

- The effects of substrate solubility, solvent polarity, and impurities on the metathesis of 1-Octene in various solvents were thoroughly examined, providing valuable insights for optimizing reaction conditions in organic synthesis (Stark et al., 2006).

Safety and Hazards

While specific safety data for 2-Methyl-1-tetradecene was not found, similar compounds can pose hazards. For example, 1-Tetradecene is classified as an aspiration hazard (Category 1, H304) and may be fatal if swallowed and enters airways . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Eigenschaften

IUPAC Name |

2-methyltetradec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2,4-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNMNSLVXDWAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334630 | |

| Record name | 2-Methyl-1-tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52254-38-3 | |

| Record name | 2-Methyl-1-tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.